molecular formula C14H10ClF3O3 B6312660 Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate CAS No. 1357626-74-4

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate

Cat. No.: B6312660
CAS No.: 1357626-74-4
M. Wt: 318.67 g/mol
InChI Key: CRGMYRLPJIBRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl 2-(trifluoromethyl)-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction proceeds through a condensation mechanism, forming the furan ring and resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and ethers.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can form specific interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate
  • Ethyl 5-(3-bromophenyl)-2-(trifluoromethyl)-3-furoate
  • Ethyl 5-(3-chlorophenyl)-2-(difluoromethyl)-3-furoate

Uniqueness

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate is unique due to the specific positioning of the chlorophenyl and trifluoromethyl groups on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMYRLPJIBRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.